molecular formula C16H19NO5 B15234310 3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid CAS No. 2177264-70-7

3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid

Cat. No.: B15234310
CAS No.: 2177264-70-7
M. Wt: 305.32 g/mol
InChI Key: PLXBJCKJANFDPF-UHFFFAOYSA-N
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Description

3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid is a complex organic compound with significant applications in synthetic organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid involves the protection and deprotection of amine groups. The Boc group protects the amine during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amine group is released, allowing it to participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid is unique due to its specific structure, which includes an epoxybenzoazepine ring system. This structure imparts distinct reactivity and stability, making it valuable in specialized synthetic applications.

Properties

CAS No.

2177264-70-7

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

10-[(2-methylpropan-2-yl)oxycarbonyl]-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid

InChI

InChI=1S/C16H19NO5/c1-15(2,3)22-14(20)17-8-12-10-6-4-5-7-11(10)16(9-17,21-12)13(18)19/h4-7,12H,8-9H2,1-3H3,(H,18,19)

InChI Key

PLXBJCKJANFDPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C3=CC=CC=C3C(C1)(O2)C(=O)O

Origin of Product

United States

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